Specific Scientific Field: This application falls under the field of Material Science and Catalysis.
Summary of the Application: Aluminum di(sec-butoxide)acetoacetic ester chelate is used in the production of Al2O3 nanofibers. These nanofibers have a high surface area and acidity, making them useful in the chemical industry, particularly in catalysis .
Methods of Application or Experimental Procedures: The synthetic method used is based on electrospinning to produce Al2O3 nanofibers with acidity and porosity tuned using different aluminum precursor formulations. After electrospinning and heat treatment, the nanofibers form a non-woven network with macropores (approximately 4 μm) .
Results or Outcomes: Nanofibers produced from aluminum di(sec-butoxide)acetoacetic ester chelate show the highest total acidity of approximately 0.70 µmol/m2. This was determined with temperature-programmed desorption of ammonia (NH3-TPD) and BET . The nature of the acid site in these nanofibers was studied in detail with infrared (IR) spectroscopy .
Specific Scientific Field: This application is in the field of Material Science.
Summary of the Application: Aluminum di(sec-butoxide)acetoacetic ester chelate is used in conjunction with lithium acetate and titanium (IV) ethoxide to prepare a precursor sol. This sol is then used to prepare Li1.3Al0.3Ti1.7(PO4)3 thin films on a glass substrate .
Results or Outcomes: The outcome of this process is the formation of Li1.3Al0.3Ti1.7(PO4)3 thin films on a glass substrate .
Aluminum di(sec-butoxide)acetoacetic ester chelate is an organometallic compound with the molecular formula C₁₄H₂₇AlO₅ and a molecular weight of approximately 302.30 g/mol. It is characterized by its chelating properties, where the aluminum center coordinates with the acetoacetic ester moiety, enhancing its stability and reactivity in various chemical processes. This compound is primarily used in the synthesis of aluminum oxide nanostructures and as a precursor in sol-gel processes to form thin films on substrates.
Aluminum di(sec-butoxide)acetoacetic ester chelate can be synthesized through several methods:
This compound finds applications across various fields:
Interaction studies involving aluminum di(sec-butoxide)acetoacetic ester chelate focus on its reactivity with other chemical species:
Aluminum di(sec-butoxide)acetoacetic ester chelate shares similarities with several other organometallic compounds. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Aluminum di(isopropoxide)acetoacetic ester chelate | C₁₄H₂₉AlO₅ | Higher steric hindrance due to isopropyl groups |
Aluminum tri(sec-butoxide)acetate | C₁₂H₂₉AlO₇ | Tri-coordination offers different reactivity |
Aluminum acetylacetonate | C₁₂H₁₁AlO₄ | Stronger chelation due to bidentate ligand |
Aluminum di(sec-butoxide)acetoacetic ester chelate's uniqueness lies in its balance between steric hindrance and coordination ability, making it particularly effective for specific applications like thin film formation and nanostructure development. Its ability to form stable complexes while being relatively easy to synthesize distinguishes it from other similar compounds .